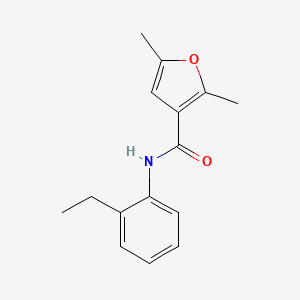

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a furan ring substituted with methyl groups at positions 2 and 4. The carboxamide group at position 3 is linked to a 2-ethylphenyl substituent.

Properties

IUPAC Name |

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-12-7-5-6-8-14(12)16-15(17)13-9-10(2)18-11(13)3/h5-9H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVULVWPZCXDAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and furan moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on the provided evidence and inferred structural relationships:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound’s furan ring lacks the fused pyridine system seen in the analog from .

Substituent Effects: The 2-ethylphenyl group in the target compound contributes to hydrophobicity but lacks electron-withdrawing effects. In contrast, the 4-fluorophenyl and trifluoroethylamino groups in the analog introduce polarity and metabolic resistance, which are advantageous in drug design .

Synthetic Considerations :

- The analog’s synthesis () employs tetramethylisouronium hexafluorophosphate (V), a coupling reagent, suggesting that its carboxamide formation may require more stringent conditions than the target compound’s simpler amidation .

Biological Activity

N-(2-ethylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an ethylphenyl group and a carboxamide functional group. Its structure can be represented as follows:

- Molecular Formula: C13H15NO2

- Molecular Weight: 219.27 g/mol

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to altered metabolic pathways.

- Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways that influence various physiological responses.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have shown varying degrees of effectiveness against different bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound may be particularly effective against Gram-positive bacteria.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines in immune cells.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 80 |

The reduction in cytokine levels indicates a possible mechanism for its anti-inflammatory effects.

Case Study: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against various pathogens. The study highlighted that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity in human cell lines.

Further research has focused on elucidating the precise mechanisms by which this compound exerts its effects. One study employed molecular docking techniques to predict binding affinities with target enzymes involved in inflammation and microbial resistance pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.